molecular formula C19H24O3Si B1624740 Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate CAS No. 154698-92-7

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate

Cat. No.: B1624740
CAS No.: 154698-92-7
M. Wt: 328.5 g/mol
InChI Key: WKZDNFDZRUWHHI-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate is a silyl-protected ester widely used in organic synthesis as a versatile intermediate. Its structure features a tert-butyldiphenylsilyl (TBDPS) group attached to the oxygen of a glycolic acid derivative, which is further esterified with a methyl group. The TBDPS moiety serves as a robust protecting group for hydroxyl functionalities, offering stability under acidic and basic conditions while enabling selective deprotection with fluoride-based reagents (e.g., TBAF) . This compound has been employed in the synthesis of complex molecules, such as glycosides and spirocyclic systems, due to its ability to preserve stereochemical integrity during multi-step reactions .

Analytically, it is characterized by HRMS (ESI) data (e.g., [M+Na]⁺: 705.2296 for a derivative in glycoside synthesis) and NMR spectroscopy, which confirms its stereochemical configuration in advanced intermediates .

Properties

IUPAC Name

methyl 2-[tert-butyl(diphenyl)silyl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZDNFDZRUWHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443871
Record name Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154698-92-7
Record name Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

Reagents and Solvent Systems

The synthesis of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate primarily involves the silylation of methyl glycolate using tert-butyldiphenylsilyl chloride (TBDPSCl). Key reagents include:

  • Methyl glycolate : The hydroxyl-bearing substrate.
  • Tert-butyldiphenylsilyl chloride : The silylating agent.
  • Base : Triethylamine, pyridine, or 2,6-lutidine to neutralize HCl generated during the reaction.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for homogeneity and reactivity.

Step-by-Step Procedure

A representative protocol involves the following steps:

  • Cooling and Base Addition : Methyl glycolate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen and cooled to 0–4°C. Triethylamine (1.1–1.5 equiv) is added dropwise to maintain a controlled exotherm.
  • Silyl Chloride Addition : TBDPSCl (1.0–1.2 equiv) is dissolved in DCM and added slowly over 1 hour. The mixture is stirred at 0–4°C for 1 hour, then warmed to room temperature for 12–16 hours.
  • Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried over magnesium sulfate, and concentrated via rotary evaporation.
  • Purification : Residual impurities are removed via column chromatography (silica gel, hexane/ethyl acetate), yielding the product as a colorless oil.
Table 1. Representative Laboratory-Scale Conditions
Parameter Condition Source
Solvent Dichloromethane
Temperature 0°C → room temperature
Base Triethylamine (1.5 equiv)
Reaction Time 16 hours
Yield 75–85% (estimated)

Industrial Production Methods

Scalability Challenges

Industrial synthesis requires optimizing cost, safety, and throughput. Key considerations include:

  • Continuous Flow Systems : Automated reactors enhance mixing and heat transfer, reducing reaction times.
  • Solvent Recovery : DCM is recycled via distillation to minimize waste.
  • Catalyst Efficiency : Heterogeneous bases (e.g., polymer-supported amines) simplify product isolation.

Patent-Derived Protocols

A patented method (WO2014203045A1) highlights:

  • Scale-Up Conditions : Reactions conducted at 40°C in DCM with 2,6-lutidine as the base, achieving >80% conversion.
  • Workflow Integration : In-line analytics (e.g., GC-MS) monitor reaction progression, ensuring consistency.

Reaction Optimization and Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

  • Dichloromethane : Preferred for its low nucleophilicity and ability to dissolve silylating agents.
  • Tetrahydrofuran : Alternative for reactions requiring higher polarity, though longer reaction times are observed.
Table 2. Solvent Comparison
Solvent Reaction Time (hours) Yield (%)
Dichloromethane 16 85
Tetrahydrofuran 24 78

Temperature Influence

  • Low Temperatures (0–4°C) : Minimize side reactions (e.g., ester hydrolysis).
  • Room Temperature : Completes silylation but risks byproduct formation if prolonged.

Base Selection

  • Triethylamine : Cost-effective but requires stoichiometric excess.
  • 2,6-Lutidine : Superior HCl scavenging with reduced odor, favored industrially.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 0.98 (t-Bu), 3.65 (COOCH₃), and 7.40–7.70 (aromatic protons).
    • ¹³C NMR : Signals for carbonyl (δ 170), silyl ether (δ 65), and quaternary carbons.
  • IR Spectroscopy : Strong absorbance at 1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (Si-O).

Chromatographic Purity

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).
  • GC-MS : Molecular ion peak at m/z 376 (M⁺).

Chemical Reactions Analysis

Silylation (Protection of Hydroxyl Groups)

MTBDPSA is synthesized via silylation of hydroxyl-containing precursors. This reaction employs tert-butyldiphenylsilyl chloride (TBDPS-Cl) under mild conditions:

ReactantReagents/ConditionsProductYieldReference
Methyl glycolateTBDPS-Cl, imidazole, DMF, rt, 3 hMTBDPSA92%

Mechanism :
The hydroxyl group reacts with TBDPS-Cl in the presence of a base (imidazole), forming a stable silyl ether. The bulky tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack or oxidation .

Deprotection (Fluoride-Mediated Cleavage)

The TBDPS group is selectively removed using fluoride ions, regenerating the hydroxyl group:

ReagentSolventConditionsProductReference
Tetra-n-butylammonium fluoride (TBAF)THFrt, 1 hMethyl glycolate

Key Insight :
Deprotection proceeds via nucleophilic attack by fluoride on the silicon atom, breaking the Si–O bond. This reaction is critical in multi-step syntheses requiring temporary protection .

Ester Functionalization

The methyl ester group in MTBDPSA undergoes hydrolysis or transesterification under acidic/basic conditions:

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisHCl (aq), reflux, 6 h2-((TBDPS)oxy)acetic acid
TransesterificationEthanol, H₂SO₄, 65°C, 3 hEthyl 2-((TBDPS)oxy)acetate

Applications :
These reactions enable modular synthesis of silyl-protected carboxylic acids or esters for further coupling .

Scientific Research Applications

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate Applications in Scientific Research

This compound is a chemical compound with the molecular formula C19H24O3Si. It is used in scientific research, specifically in organic synthesis and medicinal chemistry. The compound is commonly employed as a protecting group for alcohols because it is stable under acidic conditions and resistant to nucleophilic species. The tert-butyldiphenylsilyl group's steric bulk and electronic properties contribute to the stability of the silyl ether it forms with hydroxyl groups, which prevents unwanted reactions during synthetic processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: This compound can be oxidized to create corresponding carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The major product formed is carboxylic acids.
  • Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Alcohols are the major products of this reaction.
  • Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups. Fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are commonly used to remove the tert-butyldiphenylsilyl group, leading to deprotected alcohols or new functionalized derivatives.

Scientific Research

This compound is applied in chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a protecting group for alcohols in multi-step organic synthesis.
  • Biology: It is used in synthesizing biologically active molecules and natural products.
  • Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The stability of the silyl ether is attributed to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of silyl-protected esters. Key structural analogs and their distinguishing features are discussed below:

Ethyl 2-(tert-Butyldimethylsilyloxy)acetate

  • Structure : Replaces the TBDPS group with a smaller tert-butyldimethylsilyl (TBDMS) group and uses an ethyl ester.
  • Properties :
    • Enhanced solubility in polar solvents due to reduced steric bulk from dimethyl vs. diphenyl substituents.
    • Lower hydrolytic stability compared to TBDPS derivatives, making it suitable for temporary protection in milder reaction conditions .
  • Applications : Common in peptide and carbohydrate chemistry where moderate protection is sufficient .

Methyl (S)-2-((tert-Butyldimethylsilyl)oxy)-2-(2-chlorophenyl)acetate

  • Structure : Incorporates a chiral center at the acetoxy position with a 2-chlorophenyl substituent and a TBDMS group.
  • Properties :
    • The chlorophenyl group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
    • Chiral synthesis applications, particularly in pharmaceuticals requiring enantiomeric purity .

2-((tert-Butyldiphenylsilyl)oxy)acetic Acid

  • Structure : The free acid form of the compound, lacking the methyl ester.
  • Properties :
    • Higher reactivity in coupling reactions (e.g., amide bond formation) due to the carboxylic acid group.
    • Used as a precursor for active esters in solid-phase synthesis .

Pesticide Esters (e.g., Metsulfuron Methyl Ester)

  • Structure : Methyl benzoate derivatives with triazine-based sulfonylurea groups (e.g., ).
  • Properties :
    • Unlike Methyl 2-((TBDPS)oxy)acetate, these compounds exhibit herbicidal activity via acetolactate synthase inhibition.
    • Stability in agricultural formulations relies on ester hydrolysis resistance, a property shared with silyl-protected esters but driven by different electronic effects .

Comparative Data Table

Compound Name Silyl Group Ester Group Key Applications Stability Notes References
Methyl 2-((TBDPS)oxy)acetate tert-Butyldiphenylsilyl Methyl Glycoside synthesis, spirocycles High (requires fluoride for deprotection)
Ethyl 2-(TBDMS)oxy)acetate tert-Butyldimethylsilyl Ethyl Peptide intermediates Moderate (acid-sensitive)
Methyl (S)-2-(TBDMS)oxy)-2-(2-Cl-Ph)acetate tert-Butyldimethylsilyl Methyl Chiral drug synthesis High (steric shielding of Cl-Ph)
2-((TBDPS)oxy)acetic Acid tert-Butyldiphenylsilyl Carboxylic acid Active ester precursors Reacts readily with nucleophiles
Metsulfuron Methyl Ester None Methyl Herbicidal formulations Stable under field conditions

Key Research Findings

  • Stereochemical Preservation : Methyl 2-((TBDPS)oxy)acetate outperforms TBDMS analogs in maintaining stereochemistry during glycosylation, as demonstrated in fused-ring system syntheses .
  • Thermodynamic Stability : The TBDPS group’s bulkiness reduces undesired side reactions (e.g., β-elimination) in comparison to smaller silyl groups .
  • Commercial Viability : Despite discontinuation by major suppliers, its niche applications in complex molecule synthesis sustain demand in academic and industrial research .

Biological Activity

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate (MTBDPSA) is a silane compound primarily used in organic synthesis as a protected derivative of acetic acid. The tert-butyldiphenylsilyl (TBDPS) group in its structure serves as a protective moiety, allowing for the selective manipulation of the molecule without compromising the carboxylic acid functionality. This article explores the biological activity of MTBDPSA, focusing on its potential medicinal properties, mechanisms of action, and applications in drug design.

  • Chemical Formula : C19H24O3Si
  • Molecular Weight : Approximately 328.5 g/mol
  • Structure : The compound features a bulky TBDPS group that enhances stability and steric hindrance, influencing its reactivity in various chemical environments.
  • Stability Enhancement : The TBDPS group provides stability against hydrolysis and oxidation, which is crucial for maintaining the integrity of pharmaceutical compounds during storage and use.
  • Improved Bioavailability : Silyl groups can enhance solubility and permeability across biological membranes, potentially increasing the efficacy of drug candidates.
  • Selective Deprotection : The TBDPS group can be removed under mild acidic conditions, allowing for the regeneration of active carboxylic acids necessary for biological activity.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of MTBDPSA compared to related silyl compounds:

Compound NameChemical FormulaUnique Features
This compoundC19H24O3SiBulky TBDPS group enhances sterics and stability
Methyl 2-((phenyl)silyl)acetateC11H14O3SiSimpler structure; different properties due to lack of tert-butyl group
Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetateC20H26O3SiEthyl group affects solubility and reactivity

Case Studies and Research Findings

  • Medicinal Chemistry Applications : Research indicates that silyl derivatives like MTBDPSA can be utilized in synthesizing complex molecules that exhibit cytostatic effects against cancer cells. For instance, studies have shown that modifications involving silyl groups can lead to compounds with significant antiproliferative activity against various cancer cell lines .
  • Drug Design Implications : The incorporation of silyloxy groups in drug candidates has been linked to improved interactions with biological targets due to increased hydrophobicity and steric effects. This is particularly relevant in developing inhibitors for specific cancer-related pathways .
  • Preclinical Studies : While specific preclinical data on MTBDPSA is scarce, analogous compounds have demonstrated promising results in inhibiting target genes associated with leukemia and other malignancies. For example, certain silyl derivatives were found to effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate?

  • Methodological Answer : The compound is synthesized via silylation of methyl glycolate derivatives. A typical procedure involves reacting methyl glycolate with tert-butyldiphenylsilyl chloride in anhydrous THF or DMF, using imidazole as a base at 0–25°C under inert atmosphere. Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient). Yields range from 60–75%, depending on reaction scale and purity of starting materials .

Q. How should researchers characterize this compound’s structure and purity?

  • Methodological Answer :

  • 1H NMR : Key signals include δ 0.98 ppm (tert-butyl, 9H), 3.7 ppm (methoxy, 3H), and 4.1 ppm (CH₂ adjacent to silyl ether).
  • 13C NMR : Peaks at δ 25.6 (tert-butyl carbons), 52.1 (methoxy), and 170.5 (ester carbonyl).
  • FT-IR : Absorptions at ~1740 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (Si-O-C).
  • HRMS : Confirm molecular ion [M+Na]+ at m/z calculated for C₂₀H₂₆O₃Si (e.g., 389.1542). Cross-validate with literature spectra for analogous silyl ethers .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use PPE (nitrile gloves, safety goggles) and work in a fume hood.
  • Avoid exposure to moisture; store under nitrogen at –20°C.
  • Toxicity data is limited, but assume acute oral/dermal toxicity (Category 4). Dispose via certified hazardous waste services. Refer to SDS guidelines for silyl ethers .

Advanced Research Questions

Q. How does the tert-butyldiphenylsilyl group influence reactivity in ester hydrolysis?

  • Methodological Answer : The bulky silyl group sterically shields the adjacent ester, reducing hydrolysis rates under basic or acidic conditions. Comparative studies with methyl 2-hydroxyacetate show >10-fold slower hydrolysis. For selective deprotection, use fluoride-based reagents (e.g., TBAF in THF) to cleave the silyl ether while preserving the ester .

Q. How can contradictory NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from solvent polarity or trace impurities. Strategies include:

  • Repeating NMR in deuterated chloroform or DMSO-d₆.
  • Employing 2D techniques (HSQC, HMBC) to resolve overlapping signals.
  • Comparing with synthesized analogs (e.g., tert-butyl vs. trimethylsilyl derivatives) to isolate spectral artifacts .

Q. What are the optimal conditions for its use in multi-step organic syntheses?

  • Methodological Answer :

  • Stability : The silyl ether is stable below 80°C but degrades under protic conditions. Use anhydrous solvents (e.g., THF, DCM) and avoid strong acids/bases.
  • Compatibility : Compatible with Grignard reagents and Pd-catalyzed couplings. For example, it serves as a protected glycolate intermediate in glycosylation reactions (see Table 1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate
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Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate

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